Cas no 2680726-29-6 (benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate)

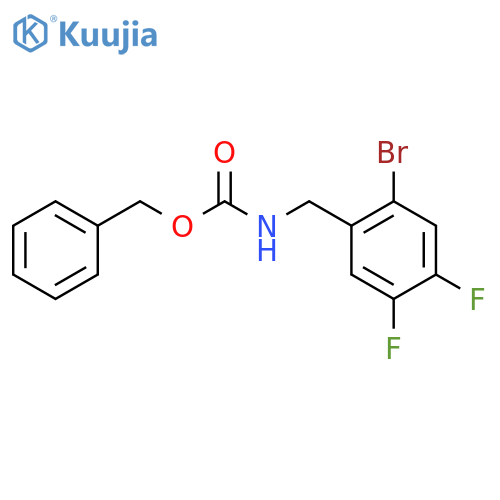

2680726-29-6 structure

商品名:benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate

benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28299232

- 2680726-29-6

- benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate

- benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate

-

- インチ: 1S/C15H12BrF2NO2/c16-12-7-14(18)13(17)6-11(12)8-19-15(20)21-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20)

- InChIKey: GWQWBAPVHOQBTA-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=CC=1CNC(=O)OCC1C=CC=CC=1)F)F

計算された属性

- せいみつぶんしりょう: 355.00195g/mol

- どういたいしつりょう: 355.00195g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 38.3Ų

benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28299232-0.5g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28299232-10.0g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28299232-0.05g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28299232-5g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28299232-0.1g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28299232-2.5g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28299232-5.0g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28299232-1g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28299232-0.25g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28299232-1.0g |

benzyl N-[(2-bromo-4,5-difluorophenyl)methyl]carbamate |

2680726-29-6 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 |

benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Ping Tong Food Funct., 2020,11, 628-639

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

2680726-29-6 (benzyl N-(2-bromo-4,5-difluorophenyl)methylcarbamate) 関連製品

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量